

Roseoflavin: A Natural Riboflavin Analog with Potent Antimicrobial Activity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Roseoflavin*

Cat. No.: *B8055964*

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

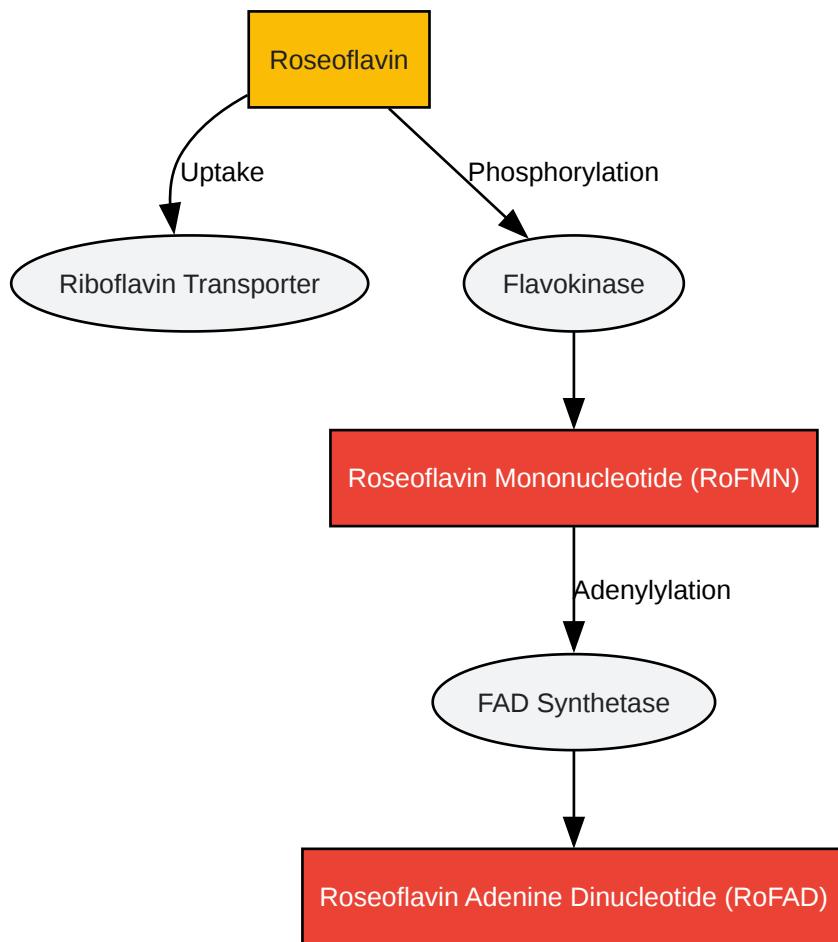
Abstract

Roseoflavin, a naturally occurring analog of riboflavin (vitamin B2), has garnered significant attention in the scientific community for its potent antimicrobial properties. Produced by *Streptomyces davawensis*, this red-colored flavin exerts its biological effects primarily by targeting essential metabolic pathways involving riboflavin and its derivatives, flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD). This technical guide provides a comprehensive overview of **roseoflavin**, detailing its mechanism of action, biochemical properties, and its potential as a lead compound in the development of novel antimicrobial agents. Particular focus is placed on its interaction with FMN riboswitches and flavoenzymes, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Introduction

The rise of antibiotic resistance necessitates the exploration of novel antimicrobial agents with unique mechanisms of action. **Roseoflavin** presents a compelling case as a natural antimetabolite that disrupts fundamental cellular processes in a range of bacteria. Its structural similarity to riboflavin allows it to be actively transported into bacterial cells and subsequently metabolized into fraudulent flavin cofactors, **roseoflavin** mononucleotide (RoFMN) and **roseoflavin** adenine dinucleotide (RoFAD). These analogs interfere with two major cellular components: FMN riboswitches, which are crucial regulators of riboflavin biosynthesis and

transport, and a wide array of essential flavoenzymes that depend on FMN and FAD for their catalytic activity.[1]

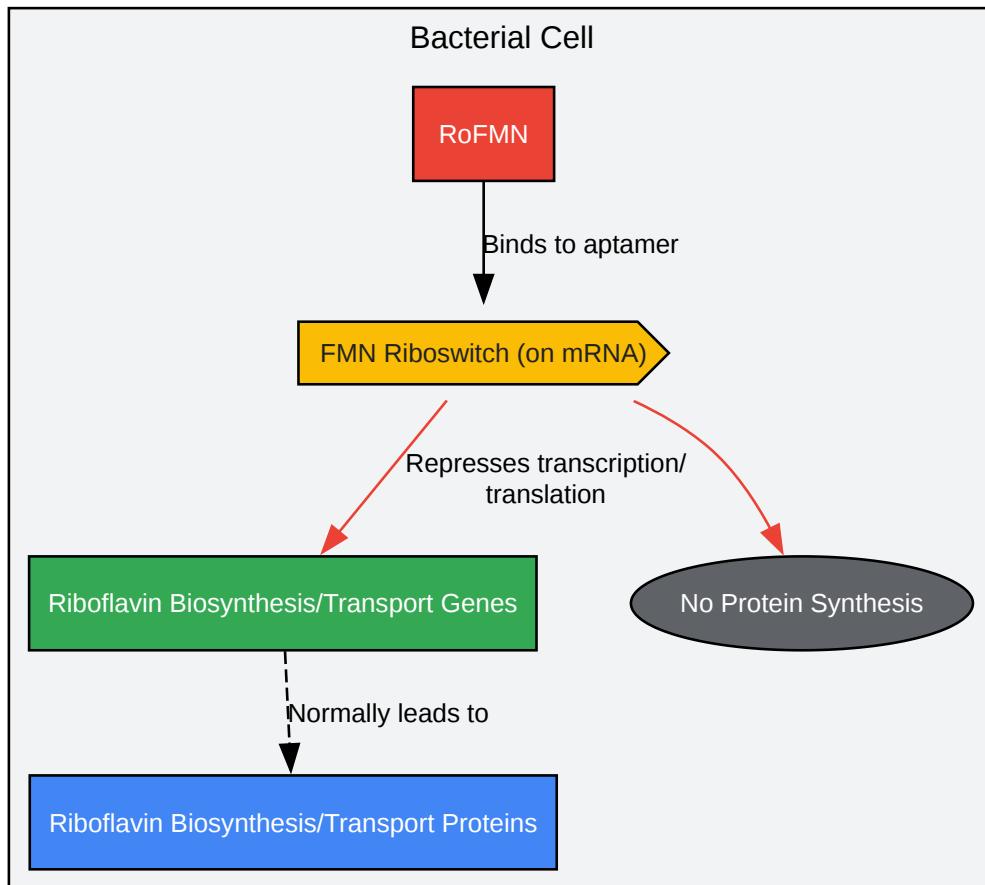

Biochemical Properties and Mechanism of Action

Roseoflavin's antimicrobial activity stems from its ability to mimic riboflavin and its phosphorylated derivatives, thereby acting as a competitive inhibitor in flavin-dependent pathways.

Cellular Uptake and Metabolic Activation

Roseoflavin is transported into susceptible bacterial cells via riboflavin transporters.[2][3] Once inside the cytoplasm, it is phosphorylated by flavokinases to form **roseoflavin-5'-mononucleotide** (RoFMN) and subsequently adenylylated by FAD synthetases to generate **roseoflavin adenine dinucleotide** (RoFAD).[4][5] These enzymatic conversions are critical for its antibacterial activity, as RoFMN and RoFAD are the primary effectors within the cell.

Figure 1. Metabolic Activation of Roseoflavin


[Click to download full resolution via product page](#)Metabolic activation of **roseoflavin**.

Targeting FMN Riboswitches

One of the primary targets of **roseoflavin** is the FMN riboswitch, a structured non-coding RNA element found in the 5' untranslated region of mRNAs that code for proteins involved in riboflavin biosynthesis and transport.^{[6][7]} RoFMN binds to the aptamer domain of the FMN riboswitch, inducing a conformational change that typically leads to the premature termination of transcription or inhibition of translation initiation.^{[6][8]} This effectively shuts down the cell's

ability to produce or import riboflavin, leading to a state of flavin starvation and growth inhibition.[3][6]

Figure 2. Roseoflavin's Mechanism of Action on FMN Riboswitch

[Click to download full resolution via product page](#)

Roseoflavin's effect on the FMN riboswitch.

Inhibition of Flavoenzymes

RoFMN and RoFAD can also act as fraudulent cofactors for a multitude of essential flavoenzymes. These enzymes catalyze critical redox reactions in cellular metabolism. When RoFMN or RoFAD replaces the natural FMN or FAD cofactors, the resulting holoenzyme often

exhibits reduced or abolished catalytic activity.^{[9][10]} For example, the FMN-dependent azobenzene reductase (AzoR) from *Escherichia coli* is less active when bound to RoFMN.^{[6][11]} This broad-spectrum inhibition of flavoenzymes contributes significantly to the potent antimicrobial effect of **roseoflavin**.

Quantitative Data

The following tables summarize key quantitative data regarding the interaction of **roseoflavin** and its analogs with biological targets and its antimicrobial efficacy.

Table 1: Binding Affinities (Kd) for FMN Riboswitches

Ligand	Riboswitch Source	Apparent Kd	Reference(s)
Roseoflavin	<i>Bacillus subtilis</i> ribD	~100 nM	[6]
FMN	<i>Bacillus subtilis</i> ribD	~5 nM	[6][7]
Riboflavin	<i>Bacillus subtilis</i> ribD	~3 μM	[6][7]
Roseoflavin	<i>Streptomyces davawensis</i>	10 nM	[7]
FMN	<i>Streptomyces davawensis</i>	<100 pM	[7]
Riboflavin	<i>Streptomyces davawensis</i>	50 nM	[7]

Table 2: Minimum Inhibitory Concentrations (MIC) of Roseoflavin

Bacterial Species	MIC (μg/mL)	Reference(s)
<i>Staphylococcus aureus</i>	1.25	[10]
<i>Listeria monocytogenes</i>	0.5	[10]
<i>Escherichia coli</i> (wild-type)	>50	[12]
<i>Escherichia coli</i> (with flavin transporter)	2 (MIC50)	[12]

Table 3: Flavoenzyme Inhibition

Flavoenzyme	Source	Inhibitor	Effect	Reference(s)
Azobenzene Reductase (AzoR)	Escherichia coli	RoFMN	Activity reduced to 30% of FMN-bound enzyme	[6][11]

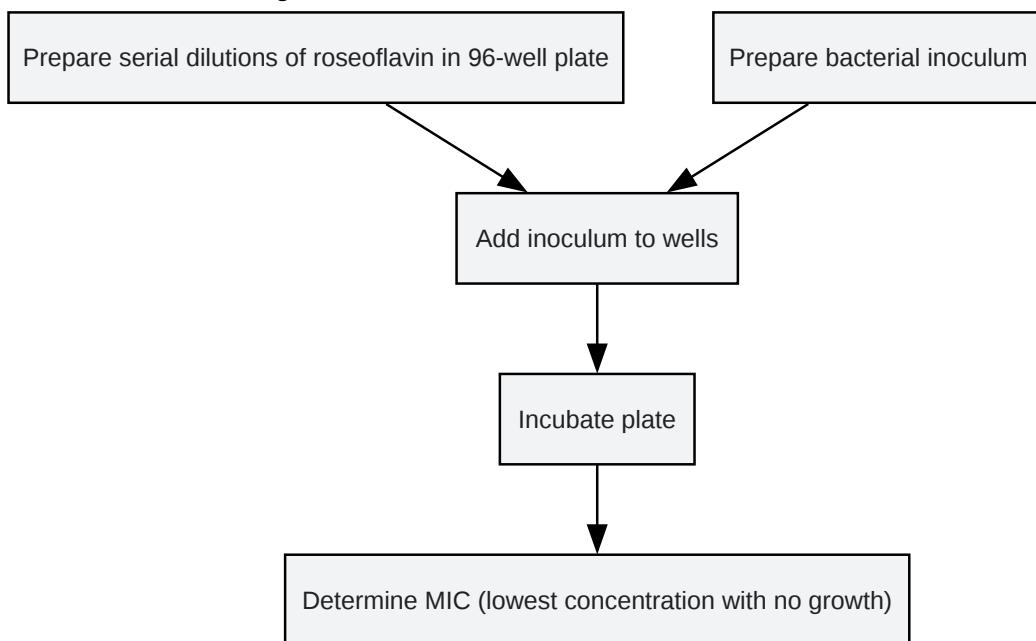
Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of **roseoflavin**.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of **roseoflavin** against a bacterial strain.

Materials:


- Sterile 96-well microtiter plates
- Bacterial culture in appropriate broth medium (e.g., Mueller-Hinton Broth)
- **Roseoflavin** stock solution of known concentration
- Sterile broth medium
- Spectrophotometer or microplate reader

Procedure:

- Prepare a serial two-fold dilution of the **roseoflavin** stock solution in the wells of a 96-well plate using the broth medium. The final volume in each well should be 100 μ L.
- Prepare a bacterial inoculum adjusted to a concentration of approximately 5×10^5 CFU/mL in the same broth medium.

- Add 100 μ L of the bacterial inoculum to each well containing the **roseoflavin** dilutions, as well as to a positive control well (containing only broth and inoculum) and a negative control well (containing only broth).
- Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 16-20 hours.
- After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of **roseoflavin** that completely inhibits visible growth of the bacteria. Alternatively, measure the optical density (OD) at 600 nm using a microplate reader.

Figure 3. Workflow for MIC Determination

[Click to download full resolution via product page](#)

Workflow for MIC determination.

In-line Probing Assay

This assay is used to assess the binding of **roseoflavin** to an FMN riboswitch aptamer and determine the dissociation constant (Kd).

Materials:

- 5' radiolabeled RNA of the FMN riboswitch aptamer
- **Roseoflavin** solutions at various concentrations
- In-line probing buffer (e.g., 50 mM Tris-HCl pH 8.3, 20 mM MgCl₂, 100 mM KCl)
- Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus
- Phosphorimager

Procedure:

- Incubate a small amount (e.g., ~1 nM) of the 5' radiolabeled RNA with varying concentrations of **roseoflavin** in the in-line probing buffer.
- Allow the spontaneous cleavage of the RNA to occur by incubating the reactions at room temperature for an extended period (e.g., 40-48 hours).
- Separate the RNA cleavage products by denaturing PAGE.
- Visualize the radiolabeled RNA fragments using a phosphorimager.
- Quantify the band intensities corresponding to cleavage at specific sites that are affected by **roseoflavin** binding.
- Plot the fraction of RNA cleaved as a function of the **roseoflavin** concentration and fit the data to a binding isotherm to determine the apparent Kd.

β-Galactosidase Reporter Assay

This assay measures the effect of **roseoflavin** on gene expression controlled by an FMN riboswitch.

Materials:

- Bacterial strain containing a reporter construct (e.g., lacZ) under the control of an FMN riboswitch.
- Growth medium
- **Roseoflavin**
- Lysis buffer
- ONPG (o-nitrophenyl- β -D-galactopyranoside) solution
- Stop solution (e.g., 1 M Na₂CO₃)
- Spectrophotometer

Procedure:

- Grow the bacterial reporter strain in the presence and absence of a defined concentration of **roseoflavin** (e.g., 100 μ M).[3][13]
- Harvest the cells and prepare cell lysates using a suitable lysis buffer.
- Add the cell lysate to a reaction mixture containing ONPG.
- Incubate the reaction at 37°C to allow β -galactosidase to cleave ONPG, producing a yellow color.
- Stop the reaction by adding the stop solution.
- Measure the absorbance at 420 nm to quantify the amount of ONPG cleaved, which is proportional to the β -galactosidase activity and, therefore, gene expression.

Synthesis and Purification

Chemical Synthesis of Roseoflavin

The chemical synthesis of **roseoflavin** is a multi-step process that can be achieved through various routes. A common approach involves the condensation of a substituted aniline with a ribityl-substituted pyrimidinedione derivative.

Enzymatic Synthesis and Purification of RoFMN and RoFAD

RoFMN and RoFAD can be prepared enzymatically from **roseoflavin** using purified recombinant flavokinase and FAD synthetase, respectively.^[2] The products can then be purified using chromatographic techniques such as reverse-phase high-performance liquid chromatography (HPLC).

Applications in Drug Development

The unique mechanism of action of **roseoflavin**, targeting both RNA (riboswitches) and proteins (flavoenzymes), makes it an attractive scaffold for the development of novel antibiotics. Its potency against several Gram-positive pathogens, including methicillin-resistant *Staphylococcus aureus* (MRSA), highlights its therapeutic potential.^[4] Further medicinal chemistry efforts could focus on modifying the **roseoflavin** structure to enhance its activity spectrum, improve its pharmacokinetic properties, and reduce potential off-target effects.

Conclusion

Roseoflavin stands out as a promising natural product in the fight against antimicrobial resistance. Its ability to disrupt essential flavin-dependent pathways through a dual-targeting mechanism provides a strong rationale for its further investigation and development as a novel therapeutic agent. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of this fascinating riboflavin analog.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Rose Bengal- and Riboflavin-Mediated Photodynamic Therapy to Inhibit Methicillin-Resistant *Staphylococcus aureus* Keratitis Isolates. | Semantic Scholar [semanticscholar.org]

- 2. In Vitro Activity of RX-P873 against Enterobacteriaceae, *Pseudomonas aeruginosa*, and *Acinetobacter baumannii* - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genome Sequence of the Bacterium *Streptomyces davaensis* JCM 4913 and Heterologous Production of the Unique Antibiotic Roseoflavin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. frontiersin.org [frontiersin.org]
- 6. Rose Bengal- and Riboflavin-Mediated Photodynamic Therapy to Inhibit Methicillin-Resistant *Staphylococcus aureus* Keratitis Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Flavin Synthesis and Incorporation into Synthetic Peptides | Springer Nature Experiments [experiments.springernature.com]
- 8. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NOX-like ROS production by glutathione reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Selective Cytotoxicity of Dihydroorotate Dehydrogenase Inhibitors to Human Cancer Cells Under Hypoxia and Nutrient-Deprived Conditions [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Insights into the mechanism of oxidation of dihydroorotate to orotate catalysed by human class 2 dihydroorotate dehydrogenase: a QM/MM free energy study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. OPTIMIZATION OF THE CULTIVATION CONDITIONS AND THE BASIC MOLECULAR TOOLS FOR ROSEOFLAVIN PRODUCER *STREPTOMYCES DAVAWENSIS* - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Roseoflavin: A Natural Riboflavin Analog with Potent Antimicrobial Activity]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8055964#roseoflavin-as-a-natural-riboflavin-analog>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com